molecular formula C9H21O4PS2 B104567 Terbufos-oxon-sulfoxide CAS No. 56165-57-2

Terbufos-oxon-sulfoxide

Cat. No.: B104567
CAS No.: 56165-57-2
M. Wt: 288.4 g/mol
InChI Key: KHPIRTIPNKMGNN-UHFFFAOYSA-N
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Description

Terbufos-oxon-sulfoxide is a complex organic compound characterized by its unique structure, which includes both phosphoryl and sulfinyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Terbufos-oxon-sulfoxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a diethoxyphosphoryl compound with a sulfinyl-containing reagent under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Terbufos-oxon-sulfoxide can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under specific conditions.

    Reduction: The phosphoryl group can be reduced to a phosphine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl or phosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group typically yields a sulfone, while reduction of the phosphoryl group produces a phosphine.

Scientific Research Applications

Terbufos-oxon-sulfoxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Terbufos-oxon-sulfoxide involves its interaction with specific molecular targets. The phosphoryl and sulfinyl groups can interact with enzymes and other proteins, affecting their activity and function. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diethoxyphosphorylmethylsulfinyl)-2-methylpropane
  • 2-(Diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane

Uniqueness

Terbufos-oxon-sulfoxide is unique due to the presence of both phosphoryl and sulfinyl groups in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

Terbufos-oxon-sulfoxide is a metabolite of the organophosphorus compound terbufos, primarily recognized for its biological activity as a potent inhibitor of acetylcholinesterase (AChE). This article explores the biological activity, toxicity, and metabolic pathways of this compound, supported by various studies and data.

This compound is a phosphorus-containing compound with the following chemical structure:

  • Chemical Formula : C₉H₁₁O₅PS₂
  • Molecular Weight : 298.36 g/mol

The primary mechanism of action for this compound involves the inhibition of AChE, an essential enzyme for the hydrolysis of acetylcholine in the synaptic cleft. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can manifest as cholinergic toxicity.

Acute Toxicity

This compound exhibits high acute toxicity across various species. The following table summarizes the acute toxicity values (LD50) from different studies:

SpeciesRouteLD50 (mg/kg bw)
RatOral1.1
RabbitDermal0.81 - 0.93
RatInhalation0.0012 - 0.0061

These values indicate that this compound is highly toxic via oral, dermal, and inhalation routes, with clinical signs including tremors, salivation, and respiratory distress observed in affected animals .

Chronic Toxicity

Chronic exposure studies have shown significant inhibition of AChE activity in various tissues, including brain and plasma. The following chronic exposure NOAELs (No Observed Adverse Effect Levels) have been established:

Study DurationNOAEL (mg/kg bw/day)Endpoint
1-Year Dog Study0.060Inhibition of brain AChE activity
13-Week Rat Study0.059Inhibition of brain AChE activity

These findings underscore the potential for long-term neurotoxic effects associated with exposure to this compound .

Metabolism and Environmental Impact

Terbufos undergoes extensive metabolism in biological systems, primarily through sulfoxidation and desulfuration processes. The metabolic pathway can be summarized as follows:

  • Sulfoxidation : Conversion to terbufos sulfoxide.
  • Desulfuration : Formation of terbufos oxon.
  • Hydrolysis : Breakdown of the thiolophosphorus bond.
  • S-Methylation : Further oxidation processes leading to additional metabolites.

In soil studies, terbufos was shown to oxidize to terbufos sulfoxide at varying rates depending on soil conditions. The persistence of these compounds highlights their potential environmental impact, particularly in agricultural settings .

Case Studies and Research Findings

Several studies have documented the effects of this compound on aquatic organisms:

  • A study on Ceriodaphnia dubia (water flea) reported an EC50 value of 0.08 mg/L , indicating high toxicity to aquatic life .
  • Research on soil degradation revealed that while terbufos was rapidly converted to its sulfoxide form, further degradation was significantly slower in sterilized soils compared to natural soils .

Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfinyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O4PS2/c1-6-12-14(10,13-7-2)15-8-16(11)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPIRTIPNKMGNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O4PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00971544
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56165-57-2
Record name Terbufoxon sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056165572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O-Diethyl S-[(2-methylpropane-2-sulfinyl)methyl] phosphorothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00971544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of sodium periodate (11.8 grams, 0.055 mole, 10% excess) in 115 ml. of water, cooled to 0° to 5°C., is added O,O-diethyl S-(tert-butylthio)methyl phosphorothioate (13.6 grams, 0.050 mole) and 5.0 ml. of methanol. The reaction mixture, in an ice bath contained in an insulated bucket, is stirred overnight, during which time the ice melts and the mixture attains room temperature. Fifty ml. of methylene chloride is stirred into the mixture and the solids are filtered and washed with an additional 50 ml. of methylene chloride. The filtrate is separated and the aqueous phase extracted with two 50-ml. portions of methylene chloride. The organic solutions are combined, washed with 25-ml. portions of saturated NaCl, 5% KOH, and saturated NaCl (X2), and then dried (MgSO4). Reduced-pressure evaporation of the solvent from the dried solution gives 13.9 grams (96.5%) of clear, colorless oil which slowly crystallizes, melting point 34.5° to 36.0°C. Attempts to effect recrystallization are not successful. TLC shows the presence of only a trace amount of a contaminant.
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